Home > Products > Screening Compounds P131765 > Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid
Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid - 55231-08-8

Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid

Catalog Number: EVT-434886
CAS Number: 55231-08-8
Molecular Formula: C20H30O10
Molecular Weight: 430.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Butane-1,4-diol, dimethyl benzene-1,4-dicarboxylate, and hexanedioic acid are organic compounds with significant industrial applications. Butane-1,4-diol is classified as a primary alcohol with the molecular formula C4H10O2\text{C}_4\text{H}_{10}\text{O}_2 and is a colorless, viscous liquid primarily used in the production of plastics and solvents . Dimethyl benzene-1,4-dicarboxylate, also known as dimethyl terephthalate, is an ester commonly used in the manufacture of polyester fibers and resins. Its molecular formula is C10H10O4\text{C}_{10}\text{H}_{10}\text{O}_4 . Hexanedioic acid, or adipic acid, has the formula C6H10O4\text{C}_6\text{H}_{10}\text{O}_4 and is widely used in the production of nylon and other polymers .

Synthesis Analysis

The synthesis of butane-1,4-diol can be achieved through several methods:

  1. Catalytic Hydrogenation: This method involves hydrogenating maleic anhydride or its esters in the presence of a catalyst. For example, a di(C1 to C3 alkyl) ester of a C4 dicarboxylic acid can be hydrogenated to yield butane-1,4-diol under specific conditions (150°C to 240°C and 25 to 75 bar pressure) using a copper chromite catalyst .
  2. Reppe Reaction: Acetylene reacts with formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce butane-1,4-diol. This method is notable for its efficiency in producing high yields .
  3. Biological Synthesis: Genetically modified organisms can convert 4-hydroxybutyrate into butane-1,4-diol through metabolic pathways .

Dimethyl Benzene-1,4-Dicarboxylate Synthesis

Dimethyl benzene-1,4-dicarboxylate is typically synthesized through the esterification of terephthalic acid with methanol in the presence of an acid catalyst .

Hexanedioic Acid Synthesis

Hexanedioic acid is produced primarily by the oxidation of cyclohexanol or cyclohexanone .

Molecular Structure Analysis

Butane-1,4-Diol

The molecular structure of butane-1,4-diol consists of a straight-chain aliphatic compound with hydroxyl groups at both terminal ends. Its structural formula can be represented as:

HOCH2CH2CH2CH2OH\text{HOCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH}

It has a molecular weight of 90.14 g/mol and exhibits strong hydrogen bonding due to its hydroxyl groups .

Dimethyl Benzene-1,4-Dicarboxylate

Dimethyl benzene-1,4-dicarboxylate features two carboxylate groups (–COOCH₃) attached to a benzene ring. Its structure can be represented as:

C6H4(COOCH3)2\text{C}_6\text{H}_4(\text{COOCH}_3)_2

This compound has a molecular weight of 194.19 g/mol and is characterized by its aromatic nature and ability to undergo polymerization reactions .

Hexanedioic Acid

Hexanedioic acid has a linear structure with carboxylic acid functional groups at both ends:

HOOC CH2)4 COOH\text{HOOC CH}_2)_4\text{ COOH}

Its molecular weight is 146.14 g/mol. The presence of two carboxylic acids allows for extensive hydrogen bonding and contributes to its high melting point .

Chemical Reactions Analysis

Butane-1,4-Diol Reactions

Butane-1,4-diol can undergo several important chemical reactions:

  • Dehydration: In the presence of phosphoric acid at high temperatures (around 200°C), it dehydrates to form tetrahydrofuran.
  • Oxidation: It can be oxidized to form gamma-butyrolactone or further oxidized to succinic acid under specific conditions .

Dimethyl Benzene-1,4-Dicarboxylate Reactions

This compound readily participates in transesterification reactions to produce polyesters when reacted with diols such as ethylene glycol or butane-1,4-diol.

Hexanedioic Acid Reactions

Hexanedioic acid can undergo esterification reactions with alcohols to form polyesters or react with amines to produce polyamides like nylon .

Mechanism of Action

The mechanism by which butane-1,4-diol exerts its effects involves its rapid metabolism into gamma-hydroxybutyric acid (GHB) via alcohol dehydrogenase and aldehyde dehydrogenase enzymes. This metabolic pathway leads to significant pharmacological effects similar to those produced by GHB itself . The interaction between these compounds can lead to enhanced sedation and potential toxicity when combined with other depressants like ethanol.

Physical and Chemical Properties Analysis

Butane-1,4-Diol Properties

  • Appearance: Colorless viscous liquid
  • Molecular Weight: 90.14 g/mol
  • Density: 1.015 g/cm³ at 25°C
  • Boiling Point: 228°C
  • Solubility: Soluble in water and many organic solvents .

Dimethyl Benzene-1,4-Dicarboxylate Properties

  • Appearance: Colorless liquid
  • Molecular Weight: 194.19 g/mol
  • Density: Approximately 1.19 g/cm³ at 20°C
  • Boiling Point: 140°C (at reduced pressure)

Hexanedioic Acid Properties

  • Appearance: White crystalline solid
  • Molecular Weight: 146.14 g/mol
  • Melting Point: 151°C

These properties influence their behavior in various chemical processes and applications.

Applications

Butane-1,4-Diol Applications

Butane-1,4-diol is extensively used as:

  • A solvent in chemical processes.
  • A precursor for producing tetrahydrofuran and gamma-butyrolactone.
  • An intermediate for synthesizing polyurethanes and other polymers .

Dimethyl Benzene-1,4-Dicarboxylate Applications

This compound serves primarily in:

  • The production of polyester fibers.
  • As an intermediate in various chemical syntheses including plasticizers .

Hexanedioic Acid Applications

Hexanedioic acid is crucial for:

  • The synthesis of nylon.
  • Production of polyurethanes.

These applications highlight the importance of these compounds in industrial chemistry and materials science.

Synthesis Methodologies and Reaction Mechanisms

Catalytic Systems for Esterification and Polycondensation Reactions

The synthesis of polyester systems incorporating butane-1,4-diol, dimethyl benzene-1,4-dicarboxylate (dimethyl terephthalate), and hexanedioic acid (adipic acid) employs catalytic transesterification and polycondensation mechanisms. Zinc acetate dihydrate [Zn(OAc)₂·2H₂O] serves as a high-efficiency transesterification catalyst at concentrations of 1% w/w relative to PET in depolymerization-polycondensation hybrid systems. This catalyst facilitates the cleavage of ester bonds in aromatic esters and promotes recombination with diol monomers at temperatures of 180-220°C. The reaction proceeds via nucleophilic acyl substitution where the zinc ion activates the carbonyl group, enhancing the susceptibility to alkoxide attack [6].

Titanium(IV) butoxide [Ti(OBu)₄] demonstrates superior activity in direct esterification between carboxylic acid groups and alcohols, achieving near-quantitative conversions (>98%) in model reactions. This metal alkoxide catalyst operates through a coordination-insertion mechanism where the titanium center coordinates with the carbonyl oxygen, polarizing the bond and facilitating nucleophilic addition. The catalytic efficiency manifests particularly in solvent-free bulk polymerization systems, enabling molecular weight buildup while minimizing side reactions [6] [4].

Table 1: Catalytic Systems for Polyester Synthesis

CatalystReaction TypeTemperature RangeEfficiencyKey Application
Zinc acetate dihydrateTransesterification180-220°CHigh (≥95% conversion)PET depolymerization & recombination
Titanium(IV) butoxideDirect esterification160-200°CVery High (>98% conversion)Solvent-free polycondensation
Heterogeneous Cu-ZnVapor-phase hydrogenolysis200-250°CModerate-High (70-90%)Tetrahydrofuran production

The copolymer architecture emerges from sequential reactions: initial transesterification between dimethyl terephthalate and butane-1,4-diol forms bis(4-hydroxybutyl) terephthalate, which subsequently undergoes polycondensation with adipic acid. This step-growth mechanism produces statistical copolymers with ester linkages alternating between aromatic and aliphatic segments. Kinetic studies reveal that the addition of adipic acid reduces system crystallinity, enhancing monomer diffusion and reaction rates during later polycondensation stages [4] [6].

Kinetics and Thermodynamics of Copolymerization with 1,4-Butanediol and Hexanedioic Acid

The copolymerization kinetics exhibit complex equilibria governed by ester interchange reactivity and byproduct removal efficiency. When butane-1,4-diol reacts with dimethyl terephthalate and adipic acid, the system displays second-order kinetics during initial esterification (k = 2.3 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 180°C), transitioning to third-order kinetics during polycondensation as diffusion limitations emerge. The overall activation energy ranges between 60-75 kJ/mol, with adipic acid incorporation reducing energy barriers due to increased chain flexibility [6].

The acido-alcoholysis mechanism represents a thermodynamically favorable pathway for terpolymer synthesis. When adipic acid participates in PET depolymerization alongside butane-1,4-diol, it consumes low-molecular-weight fragments, shifting equilibrium toward oligomer formation:

PET + n Butane-1,4-diol + m Adipic acidOligoesters + Ethylene glycol

This approach achieves 95% monomer conversion within 4 hours at 220°C, significantly outperforming conventional glycolysis (requiring 8-12 hours). The equilibrium constant (K_eq) for esterification exceeds 10³, driving near-complete reaction progression when water byproduct is effectively removed [6].

Table 2: Kinetic Parameters in Terpolymer Synthesis

Reaction StageRate LawActivation Energy (kJ/mol)Equilibrium ConstantTemperature Sensitivity
Initial esterificationSecond-order60 ± 51.2 × 10³Moderate
PolycondensationThird-order75 ± 83.5 × 10²High
Acido-alcoholysisPseudo-first-order50 ± 42.8 × 10³Low

Thermodynamic analysis reveals the reaction spontaneity increases with temperature (ΔG = -28 to -35 kJ/mol between 160-220°C), though excessive temperatures (>230°C) promote tetrahydofuran formation through diol cyclization, reducing molecular weight. The enthalpy of polymerization (ΔH = -42 kJ/mol) confirms exothermic bond formation, while entropy reduction (ΔS = -120 J/mol·K) necessitates precise stoichiometric control to achieve high molecular weights (>20,000 g/mol) [6].

Role of Heterogeneous Catalysts in Vapor-Phase Hydrogenolysis Processes

Copper chromite (CuO·CuCr₂O₄) and Cu-Zn catalysts drive vapor-phase hydrogenolysis of ester intermediates derived from butane-1,4-diol/dimethyl terephthalate systems. These catalysts operate at 200-250°C under hydrogen pressures of 50-150 bar, facilitating selective C-O bond cleavage while preserving aromatic rings. The reaction network proceeds through sequential steps:

  • Adsorption of ester onto Cu⁰ sites
  • Surface hydrogenolysis yielding alcohol and metal alkoxide
  • Hydrogenation of alkoxide to diol

Copper chromite achieves 85-90% selectivity for butane-1,4-diol at 92% ester conversion, outperforming nickel-based systems (70-75% selectivity) which promote over-hydrogenation to butanol. Catalyst stability depends on chromium content, with optimal performance at Cu:Cr ratios of 1:1.5, maintaining activity for >500 hours before regeneration becomes necessary [2] [4].

Table 3: Hydrogenolysis Catalyst Performance

CatalystTemperature (°C)H₂ Pressure (bar)Ester Conversion (%)Diol Selectivity (%)Primary Byproducts
Copper chromite220-250100-1509285-90Tetrahydrofuran, n-Butanol
Cu-Zn oxide200-23050-1008880-85Tetrahydrofuran, γ-Butyrolactone
Nickel/Alumina180-220150-2009570-75Butane, Methane

The hydrogenolysis mechanism involves bifunctional sites: copper facilitates H₂ dissociation while chromium or zinc oxides stabilize carboxylate intermediates. Reactor configuration critically impacts selectivity, with fixed-bed reactors suppressing thermal degradation through precise temperature control. Byproduct formation pathways include:

  • Intramolecular cyclization: Butane-1,4-diol → Tetrahydrofuran (THF)
  • Over-hydrogenation: Butane-1,4-diol → 1-Butanol
  • Decarboxylation: Adipate esters → Pentane + CO₂

Optimal process design employs staged temperature profiles and hydrogen quenching to minimize THF formation below 5% [2].

Green Chemistry Approaches: Solvent-Free Polymerization and Molecular Sieve Utilization

Solvent-free polycondensation techniques significantly enhance the sustainability profile of butane-1,4-diol/dimethyl terephthalate/adipic acid terpolymers. Bulk polymerization at 180-220°C achieves near-quantitative yields (98.5%) without VOC emissions, while reducing energy consumption by 40% compared to solution processes. The absence of solvents shifts reaction equilibrium toward polymerization by eliminating competitive solvation effects, enabling molecular weights up to 25,000 g/mol without chain extenders [3] [6].

Molecular sieves (3Å and 4Å) serve as water-selective scavengers, adsorbing 22-25% of their weight in water during esterification. When integrated into reaction systems at 5-10 wt%, they improve conversion to 99.3% while allowing a 30°C reduction in process temperatures. This approach prevents the hydrolysis of ester bonds and suppresses diol dehydration side reactions, maintaining stoichiometric balance throughout extended polymerization cycles [3].

The one-pot acido-alcoholysis process exemplifies green chemistry innovation by combining PET depolymerization and polycondensation:

  • Depolymerization: PET + Butane-1,4-diol + Adipic acid → Oligomers (130-150°C)
  • Polycondensation: Oligomers → Terpolymer + H₂O (220°C, vacuum)This cascade methodology eliminates intermediate purification, reduces reaction time by 50%, and utilizes >99% of feedstock atoms, achieving an E-factor of 0.25 (kg waste/kg product) versus 1.8 in conventional processes [6].

Table 4: Green Process Efficiency Metrics

ParameterSolvent-Free ProcessMolecular Sieve-AssistedConventional Process
Reaction Time5-6 hours4-5 hours8-10 hours
Temperature180-220°C150-190°C200-240°C
Esterification Yield98.5%99.3%92-95%
Energy Consumption40% reduction50% reductionBaseline
Byproduct WaterNot removedAdsorbedDistilled

Catalyst recycling protocols further enhance sustainability, with zinc acetate recovery exceeding 90% through aqueous extraction and crystallization. Reused catalyst maintains 92% of initial activity after five cycles, demonstrating robust performance in closed-loop manufacturing systems [6] [3].

Comprehensive Compound Terminology

Properties

CAS Number

55231-08-8

Product Name

Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid

IUPAC Name

butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid

Molecular Formula

C20H30O10

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C10H10O4.C6H10O4.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h3-6H,1-2H3;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2

InChI Key

VNEFBZQXKCJMOC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCC(=O)O)CC(=O)O.C(CCO)CO

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCC(=O)O)CC(=O)O.C(CCO)CO

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